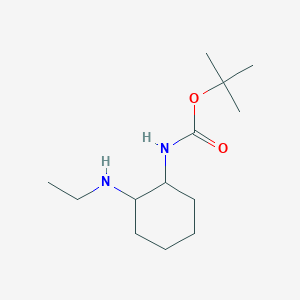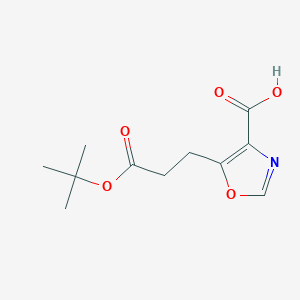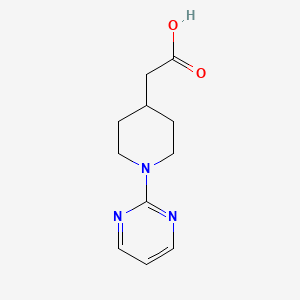
(S)-N-Methyl-N-piperidin-3-yl-acetamide
Overview
Description
(S)-N-Methyl-N-piperidin-3-yl-acetamide, also known as S-MPPA, is an amide derived from piperidine and acetamide. It is a versatile compound that has been used in a variety of scientific research applications due to its unique properties. S-MPPA is a chiral compound, meaning that it has two isomeric forms, (R)- and (S)-MPPA, and can be used as a chiral template for the synthesis of other compounds. Additionally, S-MPPA has a wide range of applications in biochemistry and physiology due to its ability to act as a substrate for enzymes and its structural similarity to neurotransmitters. In
Scientific Research Applications
Catalysis and Synthesis
(S)-N-Methyl-N-piperidin-3-yl-acetamide is used in catalysis and synthesis, demonstrating its utility in the formation of complex organic compounds. For instance, it has been involved in the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, using Fe3O4 magnetic nanoparticle under ultrasound irradiation. This process highlights the compound's role in facilitating reactions under solvent-free conditions and in acetic acid, showing advantages such as clean methodologies, easy workup procedures, and high yields (Mokhtary & Torabi, 2017).
Antimicrobial Properties
The antimicrobial applications of (S)-N-Methyl-N-piperidin-3-yl-acetamide derivatives have been explored, revealing their effectiveness against pathogenic bacteria and Candida species. Specifically, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibited significant anticandidal activity, influenced by the presence of 2,6-dimethylpiperidine groups and specific substituents on the benzothiazole ring (Mokhtari & Pourabdollah, 2013).
DNA and Protein Binding Studies
The compound's derivatives have been investigated for their DNA-binding interactions, showing potential interactions with calf thymus DNA via intercalation. This suggests the compound's utility in studies related to DNA structure and function. Additionally, its ability to bind strongly with bovine serum albumin (BSA) through a static quenching mechanism has been documented, indicating its relevance in protein-binding studies (Raj, 2020).
Antibacterial Activity
Acetamide derivatives of (S)-N-Methyl-N-piperidin-3-yl-acetamide, bearing azinane and 1,3,4-oxadiazole heterocyclic cores, have been synthesized and evaluated for their antibacterial potential. These studies have shown moderate inhibitory effects, with certain compounds demonstrating significant activity against Gram-negative bacterial strains, highlighting their potential in developing new antibacterial agents (Iqbal et al., 2017).
properties
IUPAC Name |
N-methyl-N-[(3S)-piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYLJOLAPLXTEM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Methyl-N-piperidin-3-yl-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400248.png)












![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)